Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-
Description
Table 1: Systematic Breakdown of IUPAC Name
| Component | Position | Description |
|---|---|---|
| Benzene | Core | Parent aromatic ring |
| 1-methylethyl (isopropyl) | 1, 3, 5 | Three branched alkyl substituents |
| (2-hexyl-4-methylphenyl)thio | 2 | Thioether-linked aromatic side chain |
Properties
CAS No. |
648436-70-8 |
|---|---|
Molecular Formula |
C28H42S |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
2-(2-hexyl-4-methylphenyl)sulfanyl-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C28H42S/c1-9-10-11-12-13-23-16-22(8)14-15-27(23)29-28-25(20(4)5)17-24(19(2)3)18-26(28)21(6)7/h14-21H,9-13H2,1-8H3 |
InChI Key |
LNQZDNDVBXSBFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- typically involves multiple steps, including the introduction of the hexyl and methylphenyl groups, followed by the thiolation and trisubstitution on the benzene ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and advanced purification methods are often employed to enhance efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into simpler derivatives.
Substitution: Electrophilic aromatic substitution is common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to various biological outcomes. Detailed studies on its molecular interactions and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness lies in its combination of bulky tris(isopropyl) groups and a sulfur-containing substituent. Below is a comparative analysis with key analogs:
Benzene,2,4-diisocyanato-1,3,5-tris(1-methylethyl)- (CAS 2162-73-4)
- Structure : Shares the 1,3,5-tris(1-methylethyl) substitution but replaces the thio group with two isocyanate (-NCO) groups at positions 2 and 4.
- Properties :
- Molecular Formula: C₁₇H₂₂N₂O₂ (vs. C₂₈H₄₀S for the thio analog, estimated).
- Molecular Weight: 286.37 g/mol (vs. ~408.7 g/mol for the thio analog).
- Reactivity: Isocyanate groups confer high reactivity toward polyurethane or polyurea synthesis. The thio analog’s sulfur group may exhibit nucleophilic or oxidative stability differences .
- Applications : Used in specialty polymers (e.g., coatings, adhesives). The thio analog’s applications are speculative but could involve sulfur-based crosslinking or agrochemical intermediates .
1,2,4-Trichloro-5-((4-chlorophenyl)thio)benzene (Tetrasul)
- Structure : A thioether-containing pesticide with chloro and chlorophenyl substituents.
- Properties: Molecular Formula: C₁₂H₇Cl₄S. Use: Acaricide and insecticide.
- Key Difference : The target compound’s bulky isopropyl groups likely reduce volatility compared to tetrasul’s smaller substituents.
Benzene Derivatives with Tris(alkyl) Substitution (e.g., BTEX)
- Structure : Simpler alkylbenzenes (e.g., toluene, ethylbenzene) lack sulfur and complex branching.
- Properties: BTEX compounds (e.g., toluene) exhibit lower molecular weights (92–106 g/mol) and higher volatility.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Applications | Key Differences |
|---|---|---|---|---|
| Target Compound | C₂₈H₄₀S (est.) | 1,3,5-Tris(isopropyl), thio | Speculative: Polymers, agro | Bulky, sulfur-containing |
| Benzene,2,4-diisocyanato-1,3,5-tris(1-methylethyl)- | C₁₇H₂₂N₂O₂ | 1,3,5-Tris(isopropyl), isocyanates | Polyurethane synthesis | Higher reactivity (NCO groups) |
| Tetrasul | C₁₂H₇Cl₄S | Chloro, chlorophenylthio | Pesticide | Smaller, halogenated |
| Toluene (BTEX) | C₇H₈ | Methyl | Solvent, fuel additive | Volatile, simple structure |
Research Findings and Hypotheses
- Sulfur Functionality : The thio group may enhance UV stability or metal-binding capacity compared to oxygen analogs, relevant for materials science .
- Toxicity Profile : Similar thioethers (e.g., tetrasul) exhibit moderate environmental persistence; the target compound’s larger size may reduce mobility in ecosystems .
Biological Activity
Benzene, 2-[(2-hexyl-4-methylphenyl)thio]-1,3,5-tris(1-methylethyl)-, also known by its CAS number 648436-69-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H30S
- Molecular Weight : 358.55 g/mol
- Density : Approximately 1.0 g/cm³
- Boiling Point : Not specified in the literature
Cytotoxicity and Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that aromatic thioether derivatives can act as potent inhibitors of histone demethylase LSD1, which is implicated in cancer progression.
In a related study focusing on benzene homologues tethered with thiazole motifs, compounds demonstrated dual cytotoxic activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The most potent analogs exhibited IC50 values ranging from 0.04 to 1.5 μM against these cell lines, indicating strong anticancer properties and selectivity towards cancerous cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 27 | MCF-7 | 1.52 |
| Compound 23 | Colon Cancer | 2.01 |
| Taxol | MCF-7 | 7.80 |
The mechanism by which these compounds exert their biological effects often involves the induction of apoptosis in cancer cells. For example, compound treatment led to significant increases in early and late apoptotic cells in MCF-7 cell cultures when analyzed through flow cytometry techniques . The presence of a pre-G1 peak indicated effective apoptosis induction.
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study assessed the anticancer potential of benzene derivatives in vitro using various cancer cell lines. The results highlighted that certain derivatives exhibited potent cytotoxicity with promising selectivity against cancer cells compared to normal cells. The study concluded that structural modifications could enhance the efficacy of these compounds .
Case Study 2: Structure-Activity Relationship (SAR)
Another research effort focused on understanding the structure-activity relationship of benzene-based thioether compounds. By modifying substituents on the benzene ring and evaluating their biological activity, researchers identified critical structural features that enhance anticancer activity. The findings suggested that increasing lipophilicity through alkyl substitutions improved cellular uptake and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
